molecular formula C9H13N3O2S B2549656 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034593-07-0

5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No. B2549656
CAS RN: 2034593-07-0
M. Wt: 227.28
InChI Key: HLJFQIVCCBLUCF-UHFFFAOYSA-N
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Description

Pyrazine is a heterocyclic aromatic organic compound that belongs to the class of diazines . It is a symmetrical molecule with the chemical formula C4H4N2 . Its structure comprises a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed .


Synthesis Analysis

Pyrrolopyrazine derivatives, which include a pyrrole ring and a pyrazine ring, can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of pyrazine consists of a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework .


Physical And Chemical Properties Analysis

Pyrazine is a colorless solid that has a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .

properties

IUPAC Name

5-cyclopropylsulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c13-15(14,9-1-2-9)11-5-6-12-8(7-11)3-4-10-12/h3-4,9H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJFQIVCCBLUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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